6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine
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Overview
Description
6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ols, which can be further modified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Material Science: Derivatives of this compound have been explored for their use in organic light-emitting diodes (OLEDs) due to their electroluminescent properties.
Biological Studies: It has shown activity against certain pathogens, including Trypanosoma brucei and Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine: A precursor in the synthesis of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine.
2-nitroimidazo[2,1-b]thiazine: Known for its biological activity against Trypanosoma brucei.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,6-dimethoxy-5,7-dihydroimidazo[2,1-b][1,3]thiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-11-8(12-2)5-10-4-3-9-7(10)13-6-8/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHHFOPYIIEGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN2C=CN=C2SC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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